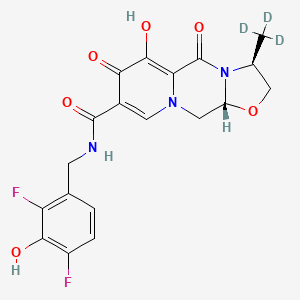
24-Hydroxy Cabotegravir-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection This compound is a modified version of Cabotegravir, where the hydroxyl group is introduced at the 24th position, and deuterium atoms replace three hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 24-Hydroxy Cabotegravir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Cabotegravir is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of the hydroxyl group: The hydroxyl group is introduced at the 24th position through selective oxidation reactions.
Deuterium incorporation: Deuterium atoms are introduced by using deuterated reagents or solvents during specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
化学反応の分析
Types of Reactions
24-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学的研究の応用
24-Hydroxy Cabotegravir-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms enhance the metabolic stability, making it useful in studying the pharmacokinetics of Cabotegravir.
HIV Research: As a derivative of Cabotegravir, it is used in research related to HIV treatment and prevention.
Drug Development: The compound is used in the development of new integrase inhibitors with improved properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
作用機序
24-Hydroxy Cabotegravir-d3, like Cabotegravir, inhibits the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The hydroxyl group and deuterium atoms may influence the binding affinity and metabolic stability, enhancing its efficacy.
類似化合物との比較
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar structure and function.
Uniqueness
24-Hydroxy Cabotegravir-d3 is unique due to the presence of the hydroxyl group and deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to other integrase inhibitors.
特性
分子式 |
C19H17F2N3O6 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
(3R,6S)-N-[(2,4-difluoro-3-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-5-10(15(25)17(27)14(23)19(29)24(8)12)18(28)22-4-9-2-3-11(20)16(26)13(9)21/h2-3,5,8,12,26-27H,4,6-7H2,1H3,(H,22,28)/t8-,12+/m0/s1/i1D3 |
InChIキー |
CLWFOULZANATAV-HYCLGAAASA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
正規SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


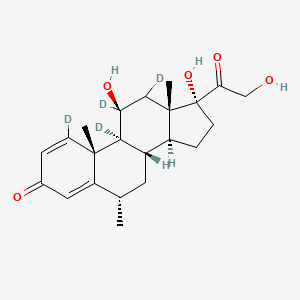


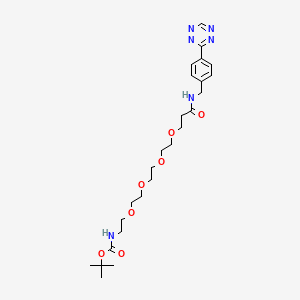
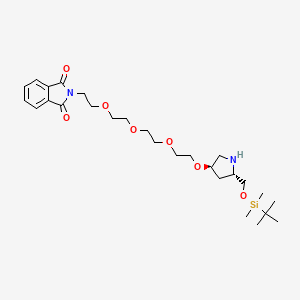
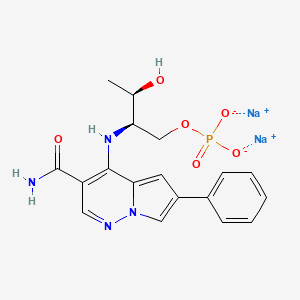
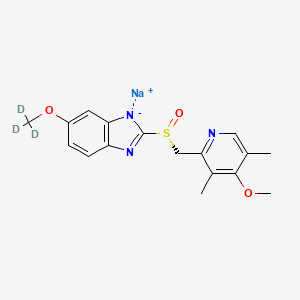
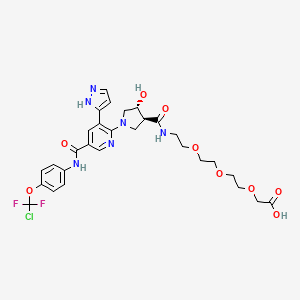
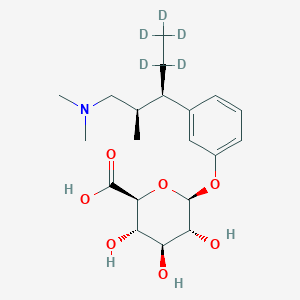
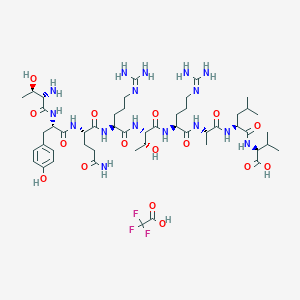
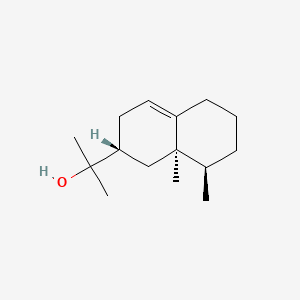


![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
